Primisulfuron-methyl
Overview
Description
Primisulfuron-methyl is a selective post-emergence herbicide used to control grassy and broad-leaved weeds in crop and non-crop applications. It is the methyl ester of primisulfuron and belongs to the chemical class of substituted ureas . This compound is known for its effectiveness in controlling weeds in maize and other crops, making it a valuable tool in agricultural practices.
Mechanism of Action
Target of Action
Primisulfuron-methyl is a selective post-emergence systemic herbicide . Its primary target is the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS). This enzyme plays a crucial role in the biosynthesis pathway of branched-chain amino acids present in bacteria, fungi, and higher plants .
Mode of Action
This compound works by inhibiting the activity of ALS . This inhibition blocks cell growth in the active growing regions of the plant . It is rapidly absorbed by plants and transported throughout the plant roots and foliage .
Biochemical Pathways
The inhibition of ALS by this compound affects the biosynthesis of branched-chain amino acids . This disruption leads to a halt in cell growth and division, primarily affecting the actively growing regions of the plant . The herbicide also acts to inhibit photosynthesis .
Pharmacokinetics
This compound is absorbed by the plant and then translocated throughout the plant system . The absorption, translocation, and metabolism of this compound tend to be more rapid at higher temperature and light intensity . This compound is metabolized more rapidly than other sulfonylurea herbicides, such as nicosulfuron .
Result of Action
The result of this compound’s action is the cessation of cell growth in the plant, leading to the death of the plant . This is due to the disruption of the biosynthesis of branched-chain amino acids, which are essential for plant growth and development .
Biochemical Analysis
Biochemical Properties
Primisulfuron-methyl acts by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of certain amino acids in plants . This interaction disrupts the normal biochemical reactions in the plant, leading to the death of the weed .
Cellular Effects
This compound is rapidly absorbed by plants and transported throughout the plant roots and foliage . It blocks cell growth in the active growing regions of the plant . The herbicide also acts to inhibit photosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the enzyme AHAS, inhibiting its function and thereby disrupting the synthesis of essential amino acids . This leads to a halt in protein synthesis, affecting cell growth and ultimately leading to the death of the plant .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is moderately persistent in the environment .
Metabolic Pathways
This compound is involved in the metabolic pathway that synthesizes branched-chain amino acids in plants . It inhibits the enzyme AHAS, disrupting this pathway .
Transport and Distribution
This compound is rapidly absorbed by plants and transported throughout the plant roots and foliage .
Subcellular Localization
Given its mode of action, it is likely to be localized in the chloroplasts where the AHAS enzyme is found .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of primisulfuron-methyl involves the reaction of 2-chloro-4,6-bis(difluoromethoxy)pyrimidine with methyl 2-aminosulfonylbenzoate. This reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide or dimethyl sulfoxide. The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Primisulfuron-methyl undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form primisulfuron and methanol.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The compound can participate in substitution reactions where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Hydrolysis: Primisulfuron and methanol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Primisulfuron-methyl has several scientific research applications, including:
Agricultural Research: Used to study weed control in various crops, particularly maize.
Environmental Chemistry: Research on the environmental fate and behavior of this compound in soil and water.
Biological Studies: Investigations into the physiological effects of this compound on plants, including its impact on plant growth and development.
Comparison with Similar Compounds
- Methsulfuron-methyl: Another sulfonylurea herbicide used for broad-leaved weed control.
- Prosulfuron: Known for its effectiveness in controlling broad-leaved weeds in maize.
- Pyrazosulfuron-ethyl: Used for weed control in rice and other crops .
Primisulfuron-methyl stands out due to its specific application in maize and its unique chemical structure that provides enhanced selectivity and efficacy.
Properties
IUPAC Name |
methyl 2-[[4,6-bis(difluoromethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N4O7S/c1-28-11(24)7-4-2-3-5-8(7)31(26,27)23-15(25)22-14-20-9(29-12(16)17)6-10(21-14)30-13(18)19/h2-6,12-13H,1H3,(H2,20,21,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYVMAQSHCZXLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC(F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032463 | |
Record name | Primisulfuron-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8032463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [HSDB] Greyish-brown odorless granules; [MSDSonline] | |
Record name | Primisulfuron-methyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6837 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Solubility in acetone 35,000 mg/l, ethanol 1000 mg/l, toluene 570 mg/l, n-octanol 7.7 mg/l, n-hexane 1.5 mg/l (all measured at 25 °C), Solubility in water: 3.3 (pH 5), 243 (pH 7), 5280 (pH 9) (all in mg/l) | |
Record name | PRIMISULFURON-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.61 @ 20 °C | |
Record name | PRIMISULFURON-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<5X10-3 mPa (<3.75X10-8 mm Hg) @ 25 °C | |
Record name | PRIMISULFURON-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, Fine white powder | |
CAS No. |
86209-51-0 | |
Record name | Primisulfuron-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86209-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Primisulfuron-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086209510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Primisulfuron-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8032463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PRIMISULFURON-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TN6B6S8JP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | PRIMISULFURON-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
194.8-197.4 °C (decomposition) | |
Record name | PRIMISULFURON-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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